

Technical Guide: 6-Bromo-5-fluoro-1-methyl-1H-indazole

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Compound of Interest

Compound Name: 6-Bromo-5-fluoro-1-methyl-1H-indazole

Cat. No.: B597769

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex, biologically active molecules. The indazole scaffold is a prevalent feature in many compounds developed as kinase inhibitors for therapeutic areas such as oncology. This guide provides a summary of the key chemical properties of **6-Bromo-5-fluoro-1-methyl-1H-indazole**, a representative synthesis protocol, and its role in synthetic chemistry.

Core Compound Data

The fundamental properties of **6-Bromo-5-fluoro-1-methyl-1H-indazole** are summarized below, providing a quick reference for researchers.

| Property | Value | Source |
|-------------------|---|---|
| Molecular Weight | 229.05 g/mol | [1] |
| Molecular Formula | C ₈ H ₆ BrFN ₂ | [2] |
| CAS Number | 1286734-86-8 | [1] [2] |
| Physical Form | Solid | [3] |
| Purity | Typically >97% | [3] |
| InChI Key | YLZKXJRVDISQRH-UHFFFAOYSA-N | N/A |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)F)Br | N/A |

Physicochemical Properties

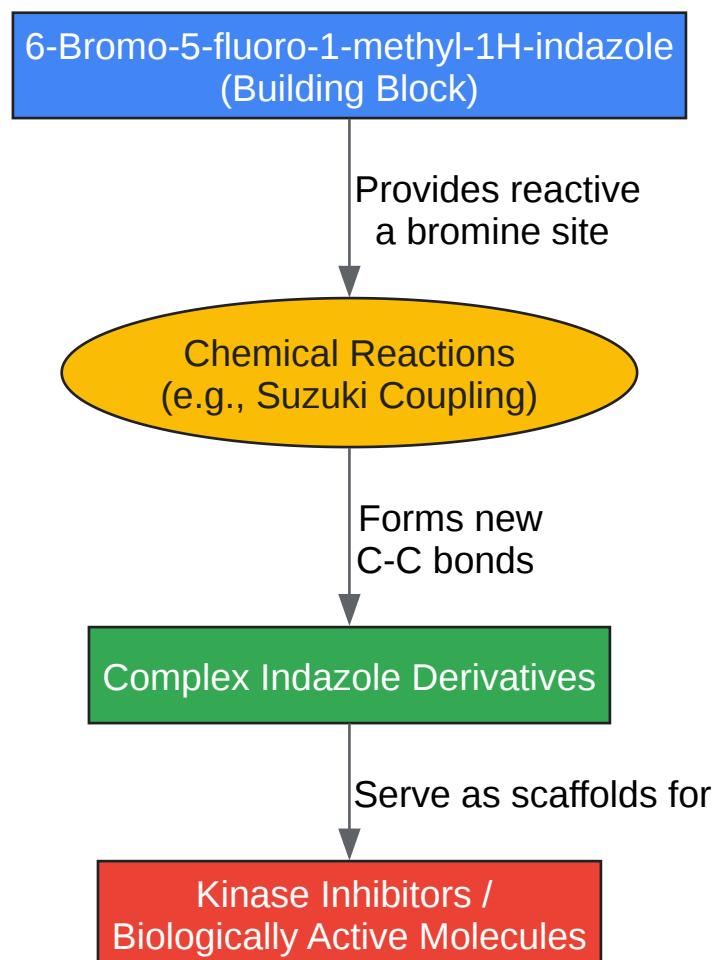
Detailed experimental data on the physicochemical properties of **6-Bromo-5-fluoro-1-methyl-1H-indazole** are not extensively available in peer-reviewed literature. The data below is based on information from chemical suppliers and computational models.

| Property | Value | Notes |
|--------------------|--|---------------------|
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | [4] |
| Storage Conditions | Store at room temperature in a dry, sealed container. | [3] |

Role in Synthetic Chemistry

6-Bromo-5-fluoro-1-methyl-1H-indazole is primarily utilized as a building block in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to build molecular complexity. Its application is particularly noted in the synthesis of kinase inhibitors.



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Figure 1. Role as a chemical intermediate.

Experimental Protocol: Representative Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **6-Bromo-5-fluoro-1-methyl-1H-indazole** is not readily available. However, the following procedure for the synthesis of a structurally similar compound, 5-bromo-4-fluoro-1H-indazole, is detailed in patent CN110452177A and serves as a representative example of the synthetic methodology for this class of compounds.^[5]

Reaction Scheme: 3-fluoro-2-methylaniline is converted to 5-bromo-4-fluoro-1H-indazole over three steps: bromination, ring closure, and deprotection.[5]

Step 1: Bromination of 3-fluoro-2-methylaniline

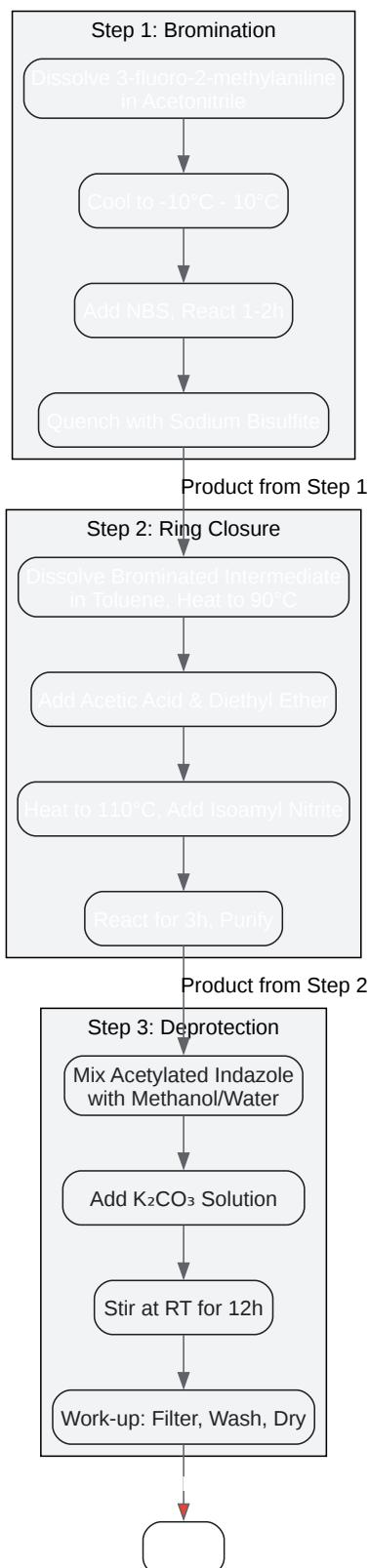
- Dissolve 3-fluoro-2-methylaniline (Compound 1) in acetonitrile.
- Cool the solution to between -10°C and 10°C.
- Add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.
- After the reaction is complete, add sodium bisulfite and continue to react for 10-30 minutes to obtain 4-bromo-3-fluoro-2-methylaniline (Compound 2).

Step 2: Ring Closure Reaction

- Dissolve 4-bromo-3-fluoro-2-methylaniline (Compound 2) in toluene and heat to 90°C.
- Add diethyl ether, followed by acetic acid.
- Raise the temperature to 110°C and add isoamyl nitrite dropwise. Let the reaction proceed for 3 hours.
- Concentrate the mixture to dryness and slurry with methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3).

Step 3: Deprotection

- Mix 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3) with methanol and water.
- Add a solution of potassium carbonate in water and stir at room temperature for 12 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, add water, stir for 30 minutes, filter the mixture, wash the filter cake with water, and dry to yield the final product, 5-bromo-4-fluoro-1H-indazole.[5]

[Click to download full resolution via product page](#)**Figure 2.** Representative synthesis workflow.

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